molecular formula C11H18O3 B1325304 8-Cyclopropyl-8-oxooctanoic acid CAS No. 898766-91-1

8-Cyclopropyl-8-oxooctanoic acid

Cat. No.: B1325304
CAS No.: 898766-91-1
M. Wt: 198.26 g/mol
InChI Key: KQOVMVZQORRTLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Cyclopropyl-8-oxooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypobromite for oxidation and potassium hydroxide for base-catalyzed reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. As a cyclopropyl derivative, it can participate in various biochemical reactions, influencing the activity of enzymes and other proteins involved in the biosynthesis of prostaglandins. The exact molecular targets and pathways may vary depending on the specific application and context of its use.

Comparison with Similar Compounds

8-Cyclopropyl-8-oxooctanoic acid can be compared with other similar compounds, such as 8-oxooctanoic acid and other cyclopropyl derivatives. One of its unique features is the presence of the cyclopropyl group, which can influence its reactivity and interactions with other molecules. Similar compounds include cyclopropanecarboxylic acid and other cyclopropane-containing molecules . These compounds share some structural similarities but may differ in their specific chemical properties and applications.

Properties

IUPAC Name

8-cyclopropyl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(9-7-8-9)5-3-1-2-4-6-11(13)14/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVMVZQORRTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645366
Record name 8-Cyclopropyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-91-1
Record name η-Oxocyclopropaneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopropyl-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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